L-Galactose-1-13C: A Technical Guide to its Chemical Properties and Applications
L-Galactose-1-13C: A Technical Guide to its Chemical Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and experimental applications of L-Galactose-1-13C. As a stable isotope-labeled monosaccharide, it serves as a powerful tracer in metabolic research, nutritional studies, and pharmaceutical development.
Core Chemical Properties
L-Galactose-1-13C is the isotopically labeled form of L-Galactose, where the carbon atom at the C1 position is replaced with the 13C isotope. This substitution increases the molecular weight by approximately one unit compared to the unlabeled compound, enabling its detection and quantification by mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₅¹³CH₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | White Solid (Assumed) | General knowledge |
| Parent Compound CAS | 15572-79-9 (L-Galactose) | [3][4] |
| Labeled Compound CAS | 70849-30-8 (D-Galactose-1-13C) | [5] |
| Canonical SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C=O | [1][2] |
Metabolic Pathways and Significance
Isotopically labeled carbohydrates are invaluable for tracing metabolic pathways.[] L-Galactose-1-13C can be used to investigate novel metabolic routes in various organisms and to study the complexities of glycan biosynthesis and carbohydrate utilization.[]
L-Galactose Metabolism in Bacteroides vulgatus
A novel metabolic pathway for L-galactose has been identified in the human gut bacterium Bacteroides vulgatus.[8][9] This pathway converts L-galactose into intermediates that can enter central metabolism. The process involves three key enzymatic steps.[8][9]
Context: D-Galactose Metabolism in Humans (Leloir Pathway)
For context, the primary pathway for galactose metabolism in humans is the Leloir pathway, which processes D-galactose.[10][11] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis.[11][12] Understanding this canonical pathway is crucial for researchers studying galactose metabolism and related disorders.
Experimental Protocols & Workflows
The use of L-Galactose-1-13C in research requires robust protocols for its synthesis, purification, and analysis.
Synthesis Protocol: Chemo-enzymatic Method
A common strategy for synthesizing 13C-labeled monosaccharides at the C1 position is an adaptation of the Fischer-Sowden reaction, which involves the addition of labeled nitromethane to a shorter aldose.[13][14]
Objective: To synthesize L-Galactose-1-13C from L-arabinose.
Materials:
-
L-arabinose
-
Nitromethane-13C (13CH₃NO₂)
-
Sodium methoxide
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Sulfuric acid
-
Dowex resin
-
Standard laboratory glassware and purification apparatus
Methodology:
-
Nitromethane Addition (Chain Extension): L-arabinose is reacted with 13C-labeled nitromethane in the presence of a base (e.g., sodium methoxide). This reaction forms a mixture of epimeric nitro-alcohols.
-
Nef Reaction: The resulting nitro-alcohol mixture is treated with a strong acid (e.g., sulfuric acid) to hydrolyze the nitro group into an aldehyde, yielding a mixture of L-Galactose-1-13C and its C2 epimer, L-talose-1-13C.[13]
-
Purification: The epimeric sugars are separated using column chromatography (e.g., with a Dowex resin) to isolate pure L-Galactose-1-13C.
-
Characterization: The final product's identity and isotopic enrichment are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Analytical Protocol: LC-MS for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing and quantifying isotopically labeled sugars in complex biological samples.[15]
Objective: To detect and quantify L-Galactose-1-13C in a biological matrix.
Methodology:
-
Sample Preparation:
-
For complex carbohydrates (glycans), perform acid hydrolysis (e.g., with trifluoroacetic acid) to release the constituent monosaccharides.[15]
-
Neutralize the sample and remove particulates by centrifugation or filtration.
-
Derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) may be performed to improve chromatographic separation and detection sensitivity, though it is optional for MS detection.[15]
-
-
Chromatographic Separation (HPLC):
-
Separate the monosaccharides using an appropriate HPLC column, such as an amide column, which is effective for polar compounds like sugars.[16]
-
Use an isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water.
-
-
Mass Spectrometric Detection (MS):
-
Use a mass spectrometer (e.g., a single quadrupole or tandem MS) with an electrospray ionization (ESI) source.[15]
-
Monitor the specific mass-to-charge ratio (m/z) for L-Galactose-1-13C. The use of Single Ion Recording (SIR) enhances selectivity and sensitivity.[16]
-
Quantification is achieved by comparing the signal intensity to a calibration curve generated from standards of known concentrations.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-GALACTOSE | 15572-79-9 [chemicalbook.com]
- 4. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Galactose-1-13C | C6H12O6 | CID 10899282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. l-Galactose metabolism in Bacteroides vulgatus from the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galactose - Wikipedia [en.wikipedia.org]
- 11. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Synthesis and Characterization of <EM>D</EM>-Galactose-1-<sup>13</sup>C [tws.xml-journal.net]
- 14. Synthesis and characterization of D-Galactose-1-13C [inis.iaea.org]
- 15. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 16. waters.com [waters.com]
